molecular formula C11H8Cl2O3 B1682808 (1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid CAS No. 213400-34-1

(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

Cat. No.: B1682808
CAS No.: 213400-34-1
M. Wt: 259.08 g/mol
InChI Key: ZBRKMOHDGFGXLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UPF-648 is an inhibitor of kynurenine 3-monooxygenase (IC50 = 40 nM). It increases kynurenine and kynurenic acid and decreases 3-hydroxykynurenine brain levels in newborn rats for up to 12 hours when administered at a dose of 30 mg/kg. UPF-648 (30 µM) is protective against rhabdomere neurodegeneration in the eye in a Drosophila model of Huntington's disease. It also decreases hypersensitivity to mechanical and thermal stimuli in a rat model of neuropathic pain induced by chronic constriction injury to the sciatic nerve.
UPF-648 is a kynurenine 3-monooxygenase (KMO) inhibitor. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. UPF-648 may be potentially useful for neurodegenerative diseases such as Huntington's, Alzheimer's and Parkinson's diseases.

Properties

IUPAC Name

(1S,2S)-2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRKMOHDGFGXLN-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
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(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid
Reactant of Route 6
(1s,2s)-2-(3,4-Dichlorobenzoyl)cyclopropanecarboxylic Acid

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